![molecular formula C15H11BrClNO4 B2404995 3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287301-77-1](/img/structure/B2404995.png)
3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid
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Overview
Description
“3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid” is a complex organic compound. It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
The synthesis of this compound involves multiple steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions involve the addition or removal of various functional groups and are influenced by factors such as temperature, pressure, and the presence of catalysts .Mechanism of Action
Safety and Hazards
Based on the safety data sheet of a similar compound, 5-Bromo-2-chlorobenzoic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Given its role as a key intermediate in the synthesis of SGLT2 inhibitors, this compound has significant potential for the development of new antidiabetic drugs . Future research could focus on optimizing its synthesis process, exploring its other potential applications, and conducting detailed studies of its physical and chemical properties.
properties
IUPAC Name |
3-bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO4/c16-12-7-10(17)6-11(14(19)20)13(12)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJADHMDPBQFMJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2Br)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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